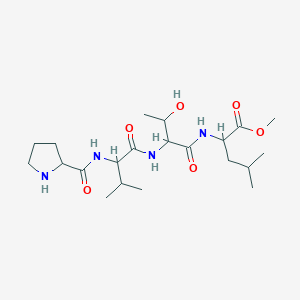
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound is characterized by the presence of a tetrahydroisoquinoline core with hydroxyl groups at the 7 and 8 positions, and it is typically available as a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions involve the cyclization of N-(haloalkyl)aryl derivatives under specific conditions. For instance, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act on dopamine receptors or inhibit certain enzymes, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline-6,7-diol: This compound has hydroxyl groups at the 6 and 7 positions instead of the 7 and 8 positions, leading to different chemical and biological properties.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound has chlorine atoms at the 7 and 8 positions instead of hydroxyl groups, resulting in different reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Número CAS |
50357-74-9 |
|---|---|
Fórmula molecular |
C9H12BrNO2 |
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-2-1-6-3-4-10-5-7(6)9(8)12;/h1-2,10-12H,3-5H2;1H |
Clave InChI |
FDRZFCISVDDALN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=CC(=C2O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)




![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)


![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)


